Tanshinone IIA anhydride

Beschreibung

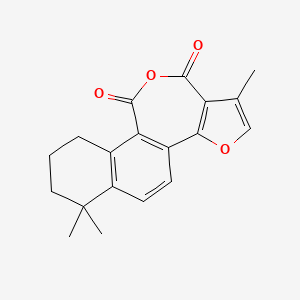

Structure

3D Structure

Eigenschaften

Molekularformel |

C19H18O4 |

|---|---|

Molekulargewicht |

310.3 g/mol |

IUPAC-Name |

5,15,15-trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),4,11(16),17-pentaene-7,9-dione |

InChI |

InChI=1S/C19H18O4/c1-10-9-22-16-12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(21)23-17(20)14(10)16/h6-7,9H,4-5,8H2,1-3H3 |

InChI-Schlüssel |

AZZOSPOHDDQAFO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=COC2=C1C(=O)OC(=O)C3=C2C=CC4=C3CCCC4(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: A Proposed Synthesis of Tanshinone IIA Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tanshinone IIA, a key lipophilic diterpene quinone isolated from Salvia miltiorrhiza, is the subject of extensive research due to its wide-ranging pharmacological activities.[1] Chemical modification of its core structure is a critical strategy for developing novel therapeutic agents with potentially enhanced properties. This technical guide outlines a proposed, theoretical pathway for the synthesis of Tanshinone IIA anhydride from its parent o-quinone. As this specific transformation is not widely documented, this paper presents a plausible multi-step synthesis based on established principles of organic chemistry, including oxidative cleavage via ozonolysis followed by intramolecular dehydration. This document is intended to serve as a research framework for scientists interested in exploring novel derivatives of Tanshinone IIA.

Proposed Synthesis Pathway: Oxidative Cleavage of the o-Quinone Ring

The proposed synthesis of this compound hinges on the oxidative cleavage of the carbon-carbon double bond within the ortho-quinone moiety of Tanshinone IIA. A robust and well-established method for such a transformation is ozonolysis followed by an oxidative workup.[2][3][4] This process first cleaves the bond to form an intermediate ozonide, which is then converted into two carboxylic acid groups. Subsequent intramolecular dehydration of the resulting dicarboxylic acid yields the desired cyclic anhydride.

The logical workflow for this proposed synthesis is detailed below.

Caption: Proposed three-step synthesis workflow for this compound.

Hypothetical Experimental Protocol

Disclaimer: The following protocol is a theoretical proposition and has not been experimentally validated. It should be adapted and optimized under appropriate laboratory safety protocols by qualified personnel.

Objective: To synthesize this compound from Tanshinone IIA.

Materials:

-

Tanshinone IIA (98% purity)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone (O₃), generated in situ

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Acetic Anhydride

-

Sodium thiosulfate

-

Sodium bicarbonate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

Step 1: Ozonolysis of Tanshinone IIA

-

Dissolve Tanshinone IIA (1.0 mmol) in a 1:1 mixture of anhydrous DCM and anhydrous MeOH (50 mL) in a three-neck round-bottom flask equipped with a gas dispersion tube and a calcium chloride drying tube outlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone (O₃) gas through the solution. Monitor the reaction progress by TLC. The reaction is typically complete when the characteristic red color of the starting material disappears and a bluish tint persists, indicating excess ozone.

-

Once the reaction is complete, purge the solution with dry nitrogen or oxygen for 10-15 minutes to remove excess ozone.

Step 2: Oxidative Workup to Dicarboxylic Acid

-

To the cold (-78 °C) reaction mixture from Step 1, slowly add 30% hydrogen peroxide (H₂O₂) (3.0 mmol).

-

Allow the mixture to warm slowly to room temperature and stir overnight (approx. 12-16 hours).

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any remaining peroxides.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude dicarboxylic acid intermediate. This intermediate may be used directly in the next step or purified by column chromatography if necessary.

Step 3: Intramolecular Dehydration to Anhydride

-

Combine the crude dicarboxylic acid intermediate from Step 2 with acetic anhydride (10 mL).

-

Heat the mixture at reflux (approx. 100-120 °C) for 2-4 hours. Monitor the formation of the anhydride by TLC.

-

Cool the reaction mixture to room temperature and pour it slowly into ice-cold water to hydrolyze the excess acetic anhydride.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final this compound.

Data Presentation

The following table summarizes the known properties of the starting material and the calculated theoretical properties of the final product.

| Property | Tanshinone IIA (Starting Material) | This compound (Theoretical Product) |

| Molecular Formula | C₁₉H₁₈O₃ | C₁₉H₁₈O₄ |

| Molecular Weight | 294.34 g/mol [1] | 310.34 g/mol (Calculated) |

| Appearance | Red Powder[1] | Unknown (Predicted to be a colored solid) |

| Monoisotopic Mass | 294.1256 Da[5] | 310.1154 Da (Calculated) |

| XLogP3 | 4.3[1] | Not Available |

Biological Context: Signaling Pathways of Tanshinone IIA

While the biological activity of the proposed anhydride is unknown, the parent compound, Tanshinone IIA, exerts significant effects through the modulation of key cellular signaling pathways. One of the most critical pathways it targets is the PI3K/Akt/mTOR pathway , which is frequently overactive in various cancers and plays a central role in cell proliferation, survival, and apoptosis resistance.[6][7][8][9]

Tanshinone IIA has been shown to inhibit this pathway at multiple points. It can suppress the phosphorylation (activation) of Akt, a central kinase in the cascade.[7][9] This inhibition prevents the downstream activation of mTOR and other effector proteins, ultimately leading to a decrease in proliferative signals and the induction of apoptosis in cancer cells.[7] Understanding this mechanism provides a basis for evaluating the potential therapeutic effects of new derivatives.

Caption: Inhibition of the PI3K/Akt pathway by Tanshinone IIA.

References

- 1. Tanshinone Iia | C19H18O3 | CID 164676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Selective ozone activation of phenanthrene in liquid CO2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Selective ozone activation of phenanthrene in liquid CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - Tanshinone iia (C19H18O3) [pubchemlite.lcsb.uni.lu]

- 6. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tanshinone IIA Attenuates Insulin Like Growth Factor 1 -Induced Cell Proliferation in PC12 Cells through the PI3K/Akt and MEK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tanshinone IIA induces apoptosis of ovarian cancer cells in vitro and in vivo through attenuation of PI3K/AKT/JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of Tanshinone IIA Anhydride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the comprehensive chemical properties of Tanshinone IIA anhydride is limited. The majority of available research focuses on the related compound, Tanshinone IIA. This guide provides the available specific information for this compound and outlines generally accepted experimental protocols for the characterization of such compounds. The section on signaling pathways describes the activity of Tanshinone IIA as a reference point, due to the absence of specific data for this compound.

Core Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈O₄ | [1] |

| Molecular Weight | 310.34 g/mol | [1] |

| CAS Number | 61077-78-9 | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Purity (by LCMS) | ≥ 97.03% | [1] |

Solubility, Stability, and Reactivity

Specific quantitative data on the solubility, stability, and reactivity of this compound are not extensively documented. However, general characteristics can be inferred from its structure and information on related tanshinones.

Table 2: Qualitative Chemical Properties and Storage Recommendations

| Property | Description | Recommendations & Known Information |

| Solubility | Data for specific solvents is not provided in the available literature. As a diterpenoid, it is expected to have low aqueous solubility and better solubility in organic solvents. | For related tanshinones, solubility is poor in water but higher in solvents like methanol, ethanol, and DMSO.[2] |

| Stability | Should be protected from light.[1] In solvent, it is recommended to be stored at -80°C for 6 months or -20°C for 1 month.[1] Related tanshinones are known to be unstable at high temperatures and in the presence of light. | Store at 4°C and protect from light for the solid compound.[1] |

| Reactivity | The furanonaphthoxepine core contains several functional groups that could be susceptible to reaction, though specific reactivity data is unavailable. | As a potent and irreversible inhibitor of human carboxylesterase (CE), it demonstrates significant biological reactivity.[3] |

Experimental Protocols

While specific experimental protocols for this compound are not published, standard methodologies for the characterization of natural products and heterocyclic compounds would be employed.

Solubility Determination

A standard shake-flask method would be appropriate to determine the equilibrium solubility of this compound in various solvents.

Protocol: Shake-Flask Solubility Measurement

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO, methanol) in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: Analyze the concentration of the dissolved this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Workflow for Solubility Determination

Stability Analysis

To assess the stability of this compound, a stability-indicating analytical method, typically HPLC, would be developed and validated. The compound would then be subjected to various stress conditions as per ICH guidelines.

Protocol: Forced Degradation Study

-

Method Development: Develop an HPLC method capable of separating the intact this compound from its potential degradation products.

-

Stress Conditions: Expose solutions of this compound to the following conditions:

-

Acidic: e.g., 0.1 M HCl at elevated temperature.

-

Basic: e.g., 0.1 M NaOH at room temperature.

-

Oxidative: e.g., 3% H₂O₂ at room temperature.

-

Thermal: e.g., 60-80°C.

-

Photolytic: Exposure to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using the stability-indicating HPLC method to determine the percentage of the remaining intact compound and the formation of any degradation products.

Logical Flow for Stability Assessment

References

The Biological Activity of Tanshinone IIA Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinone IIA, a major lipophilic bioactive compound isolated from the dried root of Salvia miltiorrhiza (Danshen), has garnered significant attention for its wide-ranging pharmacological effects, including cardiovascular, anti-inflammatory, and anticancer activities. A closely related derivative, Tanshinone IIA anhydride, has emerged as a subject of interest, demonstrating potent and specific biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its well-documented role as a potent enzyme inhibitor. The broader biological context provided by its parent compound, Tanshinone IIA, will also be discussed to highlight potential areas of investigation for the anhydride.

Core Biological Activity: Carboxylesterase Inhibition

The most definitively characterized biological activity of this compound is its potent and irreversible inhibition of human carboxylesterases (CEs). CEs are a class of enzymes crucial for the hydrolysis of a wide variety of ester-containing endogenous molecules and xenobiotics, including many therapeutic drugs.

Quantitative Data: Inhibition of Human Carboxylesterases

The inhibitory potency of this compound against human CE1 and human intestinal CE (hiCE) has been quantified, demonstrating nanomolar efficacy.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Nature of Inhibition |

| This compound | human CE1 | 1.9 nM[1] | Potent, Irreversible[1] |

| This compound | human intestinal CE (hiCE) | 1.4 nM[1] | Potent, Irreversible[1] |

Potential Biological Activities Based on the Parent Compound, Tanshinone IIA

While specific research on the anti-cancer, anti-inflammatory, and cardiovascular effects of this compound is limited, the extensive body of literature on Tanshinone IIA provides a strong foundation for inferring its potential therapeutic applications. It is plausible that the anhydride shares some of the biological activities of its parent compound.

Anticancer Effects of Tanshinone IIA

Tanshinone IIA has been shown to exhibit cytotoxic activity against a variety of cancer cell lines.[2][3] Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2][4]

| Cell Line | Cancer Type | IC50 Value |

| MCF-7 | Breast Cancer | 0.25 µg/ml[5][6][7] |

Anti-Inflammatory Effects of Tanshinone IIA

Tanshinone IIA demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[8][9][10] This is achieved through the modulation of key inflammatory signaling pathways.

Cardiovascular Effects of Tanshinone IIA

The cardioprotective effects of Tanshinone IIA are well-documented and include vasodilation, anti-atherosclerotic, and anti-thrombotic actions.[11][12] It has been shown to improve cardiac function and protect against myocardial infarction.[12][13]

Signaling Pathways Modulated by Tanshinone IIA

The diverse biological activities of Tanshinone IIA are attributed to its ability to modulate multiple intracellular signaling pathways. While these pathways have not been explicitly confirmed for this compound, they represent critical targets for future investigation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Tanshinone IIA has been shown to inhibit this pathway in various cancer cells, contributing to its pro-apoptotic effects.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Tanshinone IIA has been reported to modulate MAPK signaling, often leading to cell cycle arrest and apoptosis in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. journalajrb.com [journalajrb.com]

- 3. ccrod.cancer.gov [ccrod.cancer.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Potential anticancer activity of tanshinone IIA against human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cardiovascular actions and therapeutic potential of tanshinone IIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

Tanshinone IIA Anhydride as a Carboxylesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxylesterases (CEs) are a crucial class of serine hydrolase enzymes responsible for the metabolism of a wide array of ester-containing xenobiotics and endogenous compounds.[1][2] In drug development, CEs play a pivotal role in the activation of ester prodrugs and the detoxification of ester-containing drugs.[1] Tanshinone IIA anhydride, a derivative of a bioactive compound isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has emerged as a highly potent and irreversible inhibitor of human carboxylesterases.[3][4] This technical guide provides an in-depth overview of this compound as a CE inhibitor, including its mechanism of action, inhibition kinetics, experimental protocols for its study, and its impact on drug metabolism.

Mechanism of Action

This compound acts as a potent, irreversible inhibitor of human carboxylesterases, including human liver carboxylesterase 1 (hCE1) and human intestinal carboxylesterase (hiCE/hCE2).[5][6] The mechanism of inhibition involves the formation of a covalent adduct with the active site serine residue (Ser221 in hCE1) of the enzyme.[5] This covalent modification effectively and permanently inactivates the enzyme, preventing it from hydrolyzing its substrates.[5]

The proposed mechanism involves the nucleophilic attack by the active site serine on one of the carbonyl groups of the anhydride. This leads to the opening of the anhydride ring and the formation of a stable ester bond between the tanshinone moiety and the enzyme.[5]

Inhibition Kinetics and Potency

This compound demonstrates exceptional potency against human carboxylesterases, with inhibition constant (Kᵢ) values in the nanomolar and even picomolar range.[5][3][4][6][7] This high potency underscores its potential for significant drug-drug interactions.

| Enzyme | Inhibitor | Kᵢ Value | Inhibition Type | Reference |

| Human CE1 | This compound | 1.9 nM | Irreversible | [6][7] |

| Human Intestinal CE (hiCE) | This compound | 1.4 nM | Irreversible | [6][7] |

| Human CE1 | Other Tanshinone Anhydrides | as low as 600 pM | Irreversible | [5] |

Table 1: Inhibition Constants (Kᵢ) of this compound and Related Compounds against Human Carboxylesterases.

Experimental Protocols

In Vitro Carboxylesterase Inhibition Assay using o-Nitrophenyl Acetate (o-NPA)

This spectrophotometric assay is a common method to assess carboxylesterase activity and inhibition.

Materials:

-

96-well microplates

-

Recombinant human carboxylesterase (hCE1 or hiCE)

-

o-Nitrophenyl acetate (o-NPA) substrate solution (3 mM in a suitable solvent like acetonitrile)

-

This compound (dissolved in DMSO)

-

Assay buffer: 50 mM HEPES, pH 7.4

-

Microplate reader capable of measuring absorbance at 405-420 nm

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

This compound solution or DMSO for control wells.

-

o-NPA substrate solution.

-

-

Pre-incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).

-

Initiate the reaction by adding the carboxylesterase enzyme solution to each well.

-

Immediately measure the change in absorbance over time at 405-420 nm. The product, o-nitrophenol, is yellow.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Carboxylesterase Activity Assay with Oseltamivir

This assay assesses the ability of an inhibitor to penetrate cells and inhibit intracellular carboxylesterase activity.

Materials:

-

Cells expressing the target carboxylesterase (e.g., U373MG cells expressing hCE1) cultured in appropriate media.[5]

-

Oseltamivir (prodrug substrate)

-

This compound (dissolved in DMSO)

-

LC-MS/MS system for analysis

Procedure:

-

Plate the cells in a suitable format (e.g., 24-well plate) and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound or DMSO (vehicle control) for a defined period (e.g., 1-2 hours).[5]

-

Add oseltamivir to the cell culture media at a final concentration of 20 μM.[5]

-

Incubate for a specific time to allow for cellular uptake and metabolism of oseltamivir.

-

Collect the cell culture media.

-

Analyze the concentration of the hydrolyzed product, oseltamivir carboxylate, in the media using a validated UPLC/MS method.[5]

-

A reduction in the formation of oseltamivir carboxylate in the presence of this compound indicates intracellular CE inhibition.[5]

UPLC/MS Method for Oseltamivir Carboxylate Quantification

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive ESI.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for oseltamivir carboxylate and an internal standard.

Sample Preparation:

-

Protein precipitation of the cell culture media with a solvent like acetonitrile.

-

Centrifugation to pellet the precipitated proteins.

-

Transfer of the supernatant for UPLC-MS/MS analysis.

Molecular Modeling of Covalent Inhibition

Computational modeling can provide insights into the binding mode of this compound within the carboxylesterase active site.

Software:

-

Molecular modeling suite with covalent docking capabilities (e.g., ICMPro, Maestro with CovDock).[5]

Procedure:

-

Obtain the crystal structure of the target carboxylesterase (e.g., hCE1, PDB ID: 1MX1) from the Protein Data Bank.[5]

-

Prepare the protein structure by adding hydrogens, assigning charges, and minimizing its energy.

-

Prepare the 3D structure of this compound.

-

Utilize a covalent docking module to simulate the formation of the covalent bond between the active site serine and the inhibitor.[5]

-

The docking protocol typically involves an initial non-covalent docking step to position the ligand in the active site, followed by the formation of the covalent bond and refinement of the resulting complex.

-

Analyze the predicted binding pose to understand the key interactions between the inhibitor and the enzyme.

Impact on Drug Metabolism and Signaling Pathways

The potent and irreversible inhibition of carboxylesterases by this compound has significant implications for drug metabolism and can potentially modulate various signaling pathways.

Drug-Drug Interactions

Co-administration of drugs that are substrates for CEs with this compound or herbal products containing it (like Danshen) can lead to clinically significant drug-drug interactions.[5][3][4]

-

Inhibition of Prodrug Activation: The activation of ester prodrugs that rely on CE-mediated hydrolysis can be significantly reduced. A notable example is the antiviral drug oseltamivir , where this compound has been shown to decrease the formation of its active metabolite, oseltamivir carboxylate, in cell-based assays.[5][3]

-

Reduced Metabolism of Ester-Containing Drugs: The metabolism and clearance of drugs that are inactivated by CEs can be inhibited, leading to increased drug exposure and potential toxicity. An example is the chemotherapeutic agent irinotecan , which is metabolized by CEs.[5] Inhibition of this pathway could alter the drug's efficacy and toxicity profile.

Signaling Pathways

While direct studies linking carboxylesterase inhibition by this compound to specific signaling pathways are limited, the broader effects of its parent compound, Tanshinone IIA, suggest potential downstream consequences. Carboxylesterases are involved in lipid metabolism, and their inhibition could indirectly affect signaling pathways sensitive to lipid mediators. Furthermore, by altering the metabolism of various drugs, this compound can indirectly influence the signaling pathways targeted by those drugs.

Tanshinone IIA has been reported to modulate several key signaling pathways, including:

-

PI3K/Akt Pathway: Involved in cell survival, growth, and proliferation.

-

MAPK Pathway: Regulates a wide range of cellular processes, including stress responses and apoptosis.

-

NF-κB Pathway: A critical regulator of inflammation and immune responses.[8][9]

The inhibition of carboxylesterases could potentially intersect with these pathways by altering the levels of endogenous signaling molecules or by modulating the effects of drugs that target these pathways.

Visualizations

Caption: Experimental workflows for in vitro and cellular carboxylesterase inhibition assays.

Caption: Impact of this compound on drug metabolism mediated by carboxylesterase.

Caption: Hypothesized impact of carboxylesterase inhibition on cellular signaling pathways.

Conclusion

This compound is a remarkably potent and irreversible inhibitor of human carboxylesterases. Its ability to covalently modify the active site of these enzymes leads to their inactivation, which has profound implications for the metabolism of numerous ester-containing drugs. Researchers and drug development professionals should be cognizant of the potential for significant drug-drug interactions when dealing with compounds structurally related to this compound or when using herbal remedies containing Salvia miltiorrhiza. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this and other carboxylesterase inhibitors. Future research should focus on elucidating the direct impact of carboxylesterase inhibition on cellular signaling pathways to fully understand the physiological and pharmacological consequences of modulating this important class of enzymes.

References

- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. obrnutafaza.hr [obrnutafaza.hr]

- 4. Reductive amination assistance for quantification of oseltamivir phosphate and oseltamivir carboxylate by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzyme inhibition [bio-protocol.org]

- 7. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

In Vitro Stability of Tanshinone IIA Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of Tanshinone IIA anhydride, a potent and irreversible inhibitor of human carboxylesterases. Due to limited direct experimental data on the anhydride, this guide synthesizes information on the parent compound, Tanshinone IIA, and integrates established chemical principles of anhydrides to offer a thorough stability profile.

Introduction to this compound and Its Stability

Tanshinone IIA is a lipophilic diterpene quinone extracted from the medicinal herb Salvia miltiorrhiza (Danshen), known for its various pharmacological activities. Its anhydride derivative, this compound, has been identified as a highly potent, irreversible inhibitor of human carboxylesterases (CEs), with Ki values of 1.9 nM and 1.4 nM for human CE1 and human intestinal CE, respectively.[1] This potent bioactivity underscores the importance of understanding its stability, as degradation can impact its efficacy and safety profile. The inherent reactivity of the anhydride functional group suggests a susceptibility to hydrolysis, a key consideration for its in vitro handling and formulation development.

In Vitro Stability Profile

The in vitro stability of a compound is a critical parameter assessed during drug discovery and development. It provides insights into the molecule's intrinsic chemical liabilities and its potential for degradation under various experimental and physiological conditions. While specific stability data for this compound is scarce, the stability of its parent compound, Tanshinone IIA, has been investigated and offers valuable insights.

Factors Affecting Stability

The stability of Tanshinone IIA, and by extension its anhydride, is influenced by several factors:

-

pH: The degradation of Tanshinone IIA in solution has been shown to be pH-dependent.

-

Temperature: Tanshinone IIA is unstable at high temperatures, with degradation observed to be significant above 85°C.[2] Its degradation in solution follows pseudo-first-order kinetics.[3][4]

-

Light: Exposure to light can induce the degradation of Tanshinone IIA.[3][4]

-

Aqueous Environment: The concentration of tanshinones, including Tanshinone IIA, has been observed to decrease in aqueous solutions after 24 hours, indicating a degree of instability in aqueous media.[4][5][6]

Given the anhydride functional group's susceptibility to nucleophilic attack by water, hydrolysis is expected to be a primary degradation pathway for this compound, converting it to the parent Tanshinone IIA.

Quantitative Stability Data

The following table summarizes the available quantitative stability data for Tanshinone IIA . It is important to note that these values are for the parent compound and should be considered as a baseline for estimating the stability of the anhydride, which is likely to be less stable, particularly in aqueous environments.

| Parameter | Condition | Value | Reference |

| Degradation Kinetics | In solution | Follows pseudo-first-order reaction | [3][4] |

| Activation Energy | In solution | 82.74 kJ/mol | [3][4] |

| Stability in Aqueous Solution | 24 hours | Concentration decreased | [4][5][6] |

| Thermal Stability | > 85°C | Prone to degradation | [2] |

| Photostability | Light exposure | Prone to degradation | [3][4] |

Based on the chemical nature of anhydrides, the following table outlines the expected stability profile of this compound .

| Stability Parameter | Expected Profile of this compound | Rationale |

| Hydrolytic Stability | Low; readily hydrolyzes to Tanshinone IIA. | The anhydride functional group is highly susceptible to hydrolysis. |

| pH-Dependent Stability | Highly dependent; hydrolysis rate is expected to be faster at neutral and alkaline pH. | Hydroxide ions catalyze anhydride hydrolysis. |

| Thermal Stability | Moderate to low; likely less stable than Tanshinone IIA due to the reactive anhydride moiety. | The strained anhydride ring can be susceptible to thermal decomposition. |

| Photostability | Moderate to low; similar to Tanshinone IIA, likely sensitive to light. | The core chromophore is the same as the parent compound. |

| Stability in Biological Media | Low; rapid hydrolysis is expected due to the aqueous environment and presence of esterases. | The aqueous nature of biological fluids and enzymatic activity will promote degradation. |

Experimental Protocols for Stability Assessment

To rigorously determine the in vitro stability of this compound, a series of well-defined experiments should be conducted. The following protocols provide a framework for such an investigation.

pH Stability Assessment

-

Preparation of Buffer Solutions: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., HCl for pH 2, citrate buffers for pH 3-6, phosphate buffers for pH 7-8, and borate buffers for pH 9-10).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 10 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability. Incubate the samples at a constant temperature (e.g., 37°C).

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).

-

Sample Analysis: Immediately quench the reaction (e.g., by adding an equal volume of cold acetonitrile containing an internal standard). Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS/MS method to quantify the remaining this compound and the formation of the primary degradant, Tanshinone IIA.

-

Data Analysis: Plot the natural logarithm of the remaining concentration of this compound versus time to determine the degradation rate constant (k) and the half-life (t½) at each pH.

Thermal Stability Assessment

-

Sample Preparation: Prepare solutions of this compound in a relevant solvent system (e.g., a specific buffer from the pH stability study or a co-solvent mixture).

-

Incubation: Incubate the samples at a range of elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a controlled temperature chamber. Include a control sample at a lower, stable temperature (e.g., 4°C).

-

Time Points and Analysis: Follow the same procedure for time points and sample analysis as described in the pH stability protocol.

-

Data Analysis: Determine the degradation rate constants at each temperature. An Arrhenius plot (ln(k) vs. 1/T) can be constructed to determine the activation energy of the degradation process.

Photostability Assessment

-

Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile/water).

-

Exposure: Expose the samples to a standardized light source (e.g., a xenon lamp in a photostability chamber) according to ICH Q1B guidelines. A dark control sample, wrapped in aluminum foil, should be run in parallel.

-

Time Points and Analysis: Withdraw samples at various time points of light exposure and analyze them using a validated HPLC method.

-

Data Analysis: Compare the degradation of the light-exposed sample to the dark control to determine the extent of photodegradation.

Stability in Biological Media

-

Media Preparation: Obtain relevant biological matrices such as plasma, serum, or liver microsomes.

-

Incubation: Spike this compound into the pre-warmed (37°C) biological matrix. For microsomal stability, include necessary cofactors like NADPH.

-

Time Points and Analysis: At specified time points, stop the reaction (e.g., by protein precipitation with cold acetonitrile). Centrifuge the samples and analyze the supernatant for the parent compound and potential metabolites.

-

Data Analysis: Calculate the percentage of compound remaining over time to determine the in vitro half-life and intrinsic clearance.

Visualizations

Presumed Degradation Pathway

The primary in vitro degradation pathway for this compound is expected to be hydrolysis, leading to the formation of two molecules of Tanshinone IIA.

Caption: Presumed hydrolytic degradation of this compound.

Experimental Workflow for In Vitro Stability Testing

The following diagram illustrates a general workflow for assessing the in vitro stability of a compound like this compound.

Caption: General workflow for in vitro stability assessment.

Conclusion

While direct experimental data on the in vitro stability of this compound is limited, a comprehensive understanding can be inferred from the stability of its parent compound, Tanshinone IIA, and the inherent chemical properties of anhydrides. This compound is expected to be susceptible to hydrolysis, particularly in aqueous environments and at neutral to alkaline pH. Its stability is also likely influenced by temperature and light. The experimental protocols outlined in this guide provide a robust framework for the definitive determination of its stability profile. Such studies are essential for the continued development of this potent carboxylesterase inhibitor for potential therapeutic applications.

References

- 1. Effect of tanshinone IIA in an in vitro model of Graves' orbitopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Renoprotective Effects of Tanshinone IIA: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Study on the chemical stability of tanshinone IIA] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Stability and Bioactivity of tanshinone I, tanshinone IIA, cryptotanshinone and dihydrotanshinone in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Tanshinone IIA Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinone IIA anhydride is a derivative of tanshinone IIA, a major lipophilic bioactive compound isolated from the dried roots of Salvia miltiorrhiza (Danshen). While tanshinone IIA has been extensively studied for its diverse pharmacological activities, including cardiovascular, neuroprotective, and anticancer effects, this compound has emerged as a distinct entity with a highly specific and potent mechanism of action. This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its primary molecular target, quantitative inhibitory data, and the experimental methodologies used for its characterization.

Core Pharmacological Activity: Carboxylesterase Inhibition

The predominant pharmacological action of this compound is the potent and irreversible inhibition of human carboxylesterases (CEs).[1][2] Carboxylesterases are a class of enzymes crucial for the hydrolysis of a wide range of ester-containing endogenous molecules and xenobiotics, including many therapeutic drugs.[2][3] The irreversible nature of this inhibition by this compound suggests a prolonged impact on drug metabolism, a critical consideration in polypharmacy and drug development.[2][4]

Mechanism of Action

This compound acts as an exceptionally potent inhibitor of human carboxylesterases.[2] This irreversible inhibition can modulate the metabolism of esterified drugs. For instance, it has been shown to affect the metabolism of the antiviral drug oseltamivir.[2][4] The co-administration of Danshen extracts, which contain tanshinone anhydrides, with drugs containing an ester chemotype should be approached with caution due to the potential for prolonged, irreversible inhibition of CEs.[2][4]

Quantitative Data: Inhibitory Potency

The inhibitory potency of this compound against human carboxylesterases has been quantified, demonstrating its high affinity and irreversible binding.

| Target Enzyme | Inhibitor | Ki Value (nM) | Inhibition Type | Reference |

| Human Carboxylesterase 1 (CE1) | This compound | 1.9 | Irreversible | [1] |

| Human Intestinal Carboxylesterase (hiCE) | This compound | 1.4 | Irreversible | [1] |

Experimental Protocols

The characterization of this compound as a potent carboxylesterase inhibitor involves specific in vitro and cell-based assays.

In Vitro Carboxylesterase Inhibition Assay

-

Objective: To determine the inhibitory potency (Ki) of this compound against purified human carboxylesterases.

-

Enzyme Source: Recombinant human CE1 and hiCE expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Substrate: A fluorogenic or chromogenic substrate that is hydrolyzed by carboxylesterases, such as p-nitrophenyl acetate or fluorescein diacetate.

-

Procedure:

-

Purified recombinant human CE is incubated with varying concentrations of this compound for a defined period to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The rate of substrate hydrolysis is monitored over time by measuring the change in absorbance or fluorescence.

-

The initial reaction velocities are plotted against the substrate concentration in the presence of different inhibitor concentrations.

-

The data are fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten with an irreversible inhibitor term) to determine the Ki value.

-

Cell-Based Drug Metabolism Assay

-

Objective: To assess the ability of this compound to inhibit intracellular carboxylesterase activity and modulate the metabolism of an ester-containing drug.

-

Cell Line: A human cell line that expresses the target carboxylesterase (e.g., a human liver or intestinal cell line).

-

Test Compound: An esterified drug that is a known substrate for the target carboxylesterase (e.g., oseltamivir).

-

Procedure:

-

The cells are pre-incubated with this compound at various concentrations for a specific duration.

-

The esterified drug is then added to the cell culture medium.

-

After a defined incubation period, the concentration of the hydrolyzed drug metabolite in the cell culture supernatant or cell lysate is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

The extent of inhibition of drug metabolism is calculated by comparing the metabolite levels in the presence and absence of this compound.

-

Signaling Pathways and Logical Relationships

The primary mechanism of this compound involves direct interaction with and irreversible inactivation of carboxylesterase enzymes. This interaction has downstream consequences on the metabolic pathways of ester-containing drugs.

Caption: Irreversible inhibition of carboxylesterase by this compound.

Pharmacokinetics

Specific pharmacokinetic data for this compound is not extensively available in the public domain. However, the pharmacokinetics of the parent compound, Tanshinone IIA, have been studied. Tanshinone IIA is characterized by poor oral bioavailability due to its low aqueous solubility and significant first-pass metabolism.[5][6] It exhibits rapid distribution and a terminal elimination half-life of approximately 7.5 hours after intravenous administration.[5] Given that this compound is found in extracts of Salvia miltiorrhiza, its absorption and distribution would likely be influenced by the presence of other compounds in the extract. Further research is required to elucidate the specific pharmacokinetic profile of the anhydride form.

Therapeutic Implications and Future Directions

The potent and irreversible inhibition of carboxylesterases by this compound presents both therapeutic opportunities and potential risks.

-

Drug-Drug Interactions: The primary implication is the potential for significant drug-drug interactions with ester-containing medications. Co-administration could lead to increased plasma concentrations and potential toxicity of the ester prodrug.

-

Therapeutic Potential: The targeted inhibition of specific carboxylesterases could be therapeutically beneficial. For instance, inhibiting carboxylesterases that inactivate certain anticancer prodrugs in tumor tissues could enhance their efficacy.

Future research should focus on:

-

Elucidating the precise molecular mechanism of irreversible inhibition.

-

Determining the selectivity of this compound for different carboxylesterase isoforms.

-

Conducting comprehensive pharmacokinetic and drug-drug interaction studies.

-

Exploring its potential as a modulator of drug metabolism in specific therapeutic contexts.

Conclusion

This compound is a highly potent, irreversible inhibitor of human carboxylesterases, distinguishing it pharmacologically from the more broadly acting Tanshinone IIA. Its primary mechanism of action has significant implications for the metabolism of ester-containing drugs. While this presents a risk for drug-drug interactions, it also opens avenues for its potential therapeutic application as a modulator of drug efficacy. Further detailed investigation into its selectivity, pharmacokinetics, and in vivo effects is crucial to fully understand and harness its pharmacological profile for therapeutic benefit.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potent, Irreversible Inhibition of Human Carboxylesterases by Tanshinone Anhydrides Isolated from Salvia miltiorrhiza ("Danshen") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Potent, irreversible inhibition of human carboxylesterases by tanshinone anhydrides isolated from Salvia miltiorrhiza (“Danshen”) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Molecular Structure and Conformation of Tanshinone IIA Anhydride

A comprehensive analysis of the structural and conformational properties of Tanshinone IIA anhydride remains an area of active investigation, with limited specific data available in the public domain. This guide synthesizes the current understanding based on related compounds and theoretical considerations, providing a framework for researchers, scientists, and drug development professionals.

While direct experimental determination of the three-dimensional structure of this compound through techniques like X-ray crystallography has not been extensively reported, its molecular architecture can be inferred from its parent compound, Tanshinone IIA. The formation of the anhydride introduces a five-membered ring containing two carbonyl groups fused to the quinone moiety of the Tanshinone core. This modification is expected to significantly influence the electronic distribution and local geometry of the molecule.

I. Postulated Molecular Structure and Conformation

The core structure of this compound consists of a tetracyclic system, characteristic of the abietane diterpenes. The key distinguishing feature is the anhydride functional group integrated into the C-ring. The conformation of the A and B rings is likely to adopt a rigid chair or boat-like arrangement, typical of such fused ring systems. The planarity of the aromatic D-ring and the newly formed anhydride ring will be a critical determinant of the overall molecular shape.

Key Structural Features:

-

Tetracyclic Core: A rigid framework composed of four fused rings.

-

Anhydride Moiety: A five-membered ring with two carbonyl groups, which is expected to be relatively planar.

-

Chiral Centers: The presence of stereocenters in the A and B rings leads to specific stereoisomers.

II. Hypothetical Spectroscopic and Crystallographic Data

Based on the analysis of Tanshinone IIA and other related anhydrides, the following data can be anticipated. It is crucial to note that these are predicted values and await experimental verification.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the D-ring, protons on the A and B rings, and the methyl groups. Shifts will be influenced by the electron-withdrawing nature of the anhydride. |

| ¹³C NMR | Resonances for the carbonyl carbons of the anhydride and quinone moieties, aromatic carbons, and aliphatic carbons of the A and B rings. |

| FT-IR | Characteristic strong absorption bands for the anhydride C=O stretching (typically around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹) and the quinone C=O stretching (around 1680-1650 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the this compound molecule, along with characteristic fragmentation patterns. |

Table 2: Hypothetical Crystallographic Parameters for this compound

| Parameter | Predicted Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Bond Lengths (Å) | C=O (anhydride): ~1.20 |

| C-O (anhydride): ~1.38 | |

| C=O (quinone): ~1.22 | |

| Bond Angles (°) | O=C-O (anhydride): ~125 |

| C-O-C (anhydride): ~110 |

III. Proposed Experimental Protocols for Structural Elucidation

To definitively determine the molecular structure and conformation of this compound, the following experimental workflow is proposed.

A. Synthesis of this compound

A potential synthetic route involves the oxidation of the o-quinone moiety of a suitable Tanshinone precursor.

Workflow for Synthesis and Purification:

Figure 1: Proposed workflow for the synthesis and purification of this compound.

B. X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of sufficient size and quality from the purified this compound, experimenting with various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic coordinates and thermal parameters.

C. NMR Spectroscopy

Multi-dimensional and advanced NMR techniques can provide detailed information about the connectivity and spatial arrangement of atoms in solution.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire a suite of NMR spectra, including:

-

1D NMR: ¹H and ¹³C spectra for initial chemical shift assignments.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, aiding in the assignment of quaternary carbons and piecing together the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities of protons, providing crucial information about the solution-state conformation and stereochemistry.

-

-

IV. Potential Signaling Pathways and Logical Relationships

While the specific biological targets of this compound are not well-defined, its structural similarity to other tanshinones suggests potential interactions with various signaling pathways implicated in inflammation, oxidative stress, and cell proliferation. The anhydride moiety may confer unique reactivity, potentially targeting specific nucleophilic residues in proteins.

Figure 2: A generalized logical relationship for the potential mechanism of action of this compound.

V. Conclusion

The molecular structure and conformation of this compound present an intriguing area for further chemical and pharmacological research. The synthesis and rigorous structural elucidation of this compound are essential next steps to unlock its full potential in drug discovery and development. The methodologies and predictive data outlined in this guide provide a foundational framework for researchers to pursue these investigations. Future studies combining experimental data with computational modeling will be invaluable in building a comprehensive understanding of this novel tanshinone derivative.

Therapeutic Targets of Tanshinone IIA Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinone IIA anhydride is a distinct derivative of tanshinone IIA, a major lipophilic bioactive component isolated from the root of Salvia miltiorrhiza (Danshen). While tanshinone IIA exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, its anhydride form has been identified as a highly potent and specific inhibitor of human carboxylesterases (CEs). This guide provides a comprehensive technical overview of the therapeutic targets of this compound, with a focus on its well-defined role as a carboxylesterase inhibitor, while also summarizing the broader therapeutic landscape of the parent compound, tanshinone IIA, for contextual understanding.

Core Therapeutic Target: Carboxylesterases

This compound is a potent and irreversible inhibitor of human carboxylesterases, specifically human liver carboxylesterase 1 (hCE1) and human intestinal carboxylesterase (hiCE/hCE2).[1] This inhibitory action is highly specific and occurs at nanomolar concentrations, making it a significant finding for drug development and the study of drug metabolism.

Carboxylesterases are key enzymes in the metabolism of a wide range of ester-containing drugs and prodrugs. Inhibition of these enzymes can significantly alter the pharmacokinetics and efficacy of co-administered therapeutic agents. The irreversible nature of the inhibition by this compound suggests a long-lasting effect on drug metabolism.

Quantitative Data: Carboxylesterase Inhibition

The inhibitory potency of this compound against human carboxylesterases is summarized in the table below.

| Target Enzyme | Inhibitor | Ki (nM) | Inhibition Type | Reference |

| Human Carboxylesterase 1 (hCE1) | This compound | 1.9 | Irreversible | [1] |

| Human Intestinal Carboxylesterase (hiCE/hCE2) | This compound | 1.4 | Irreversible | [1] |

Experimental Protocols

Carboxylesterase Inhibition Assay

This protocol describes a fluorometric method for determining the inhibitory activity of this compound against human carboxylesterases.

Materials:

-

Recombinant human carboxylesterase (hCE1 or hCE2)

-

This compound

-

Carboxylesterase substrate (e.g., a proprietary fluorogenic substrate or p-nitrophenyl acetate for a colorimetric assay)

-

Assay Buffer (e.g., phosphate buffer, pH 7.4)

-

96-well black microplate (for fluorometric assay) or clear microplate (for colorimetric assay)

-

Microplate reader with fluorescence or absorbance detection capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the inhibitor in assay buffer to achieve the desired final concentrations.

-

Reconstitute the recombinant carboxylesterase enzyme in assay buffer to the recommended working concentration.

-

Prepare the substrate solution in assay buffer at the desired final concentration.

-

-

Assay Protocol (Fluorometric):

-

Add a small volume of the diluted inhibitor solutions or vehicle control (DMSO) to the wells of the 96-well plate.

-

Add the enzyme solution to each well and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/550 nm) for a specified duration (e.g., 60 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible). For irreversible inhibitors, time-dependent inhibition assays are necessary.

-

Broader Therapeutic Context: Targets of Tanshinone IIA

While this compound's primary identified target is carboxylesterase, the parent compound, Tanshinone IIA, has a much broader range of biological activities and therapeutic targets. Understanding these provides a wider context for the potential applications of tanshinone-based compounds. The following sections summarize the key therapeutic areas and associated signaling pathways of Tanshinone IIA.

Anti-Cancer Effects

Tanshinone IIA has demonstrated anti-proliferative, pro-apoptotic, anti-angiogenic, and anti-metastatic effects in a variety of cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SH-SY5Y | Neuroblastoma | 34.98 | [2] |

| HepG2 | Hepatocellular Carcinoma | 4.17 | [3] |

| 5637 | Bladder Cancer | ~7.0 (2.6 µg/mL) | [4][5] |

| BFTC | Bladder Cancer | ~5.4 (2 µg/mL) | [4][5] |

| T24 | Bladder Cancer | ~7.3 (2.7 µg/mL) | [4][5] |

Tanshinone IIA modulates several key signaling pathways implicated in cancer progression.

-

PI3K/Akt/mTOR Pathway: Inhibition of this pathway by Tanshinone IIA leads to decreased cell proliferation and survival.[6][7][8]

-

MAPK Pathway: Tanshinone IIA can modulate the activity of MAPKs (p38, ERK1/2, and JNK), which are involved in cell proliferation, differentiation, and apoptosis.[9][10][11]

-

NF-κB Pathway: By inhibiting the NF-κB pathway, Tanshinone IIA reduces the expression of pro-inflammatory and anti-apoptotic genes.[9][12][13][14][15]

-

STAT3 Pathway: Tanshinone IIA has been shown to inhibit the phosphorylation and activation of STAT3, a key transcription factor in cancer cell survival and proliferation.[16][17][18]

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by Tanshinone IIA.

Caption: MAPK signaling pathway and its modulation by Tanshinone IIA.

Caption: NF-κB signaling pathway and its inhibition by Tanshinone IIA.

Caption: STAT3 signaling pathway and its inhibition by Tanshinone IIA.

Cardiovascular and Anti-inflammatory Effects

Tanshinone IIA exerts protective effects on the cardiovascular system through its anti-inflammatory, antioxidant, and anti-atherosclerotic properties.[19][20] It has been shown to protect endothelial cells and smooth muscle cells from injury and to modulate the inflammatory response in macrophages.[4][6][21][22][23][24]

| Cell/System | Effect | IC50 / Effective Concentration | Reference |

| LPS-activated BMDMs | Inhibition of SDH activity | 4.47 µM | [25] |

| H2O2-treated J774 Macrophages | Maintenance of cell viability | 0.6 - 3 µM | [7] |

| ox-LDL-induced RAW264.7 cells | Treatment | 20 - 40 µM | [25] |

| H2O2-induced HUVECs | Resistance to apoptosis | 3 - 10 µM | |

| High Glucose-induced HUVECs | Reversion of cellular damage | 2.5 - 10 µM | [21] |

| Ang II-induced VSMCs | Inhibition of proliferation and autophagy | 1 - 10 µg/mL | [11] |

Experimental Protocols for Key Assays

Western Blotting for Signaling Pathway Analysis

This protocol provides a general framework for analyzing the phosphorylation status and protein expression levels of key components in signaling pathways like PI3K/Akt, MAPK, and STAT3.

Procedure:

-

Cell Culture and Treatment: Culture the desired cell line to 70-80% confluency. Treat the cells with various concentrations of Tanshinone IIA for the desired time. Include appropriate positive and negative controls.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Tube Formation Assay for Angiogenesis

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Procedure:

-

Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of Tanshinone IIA.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.

-

Visualization and Quantification: Observe the formation of tube-like structures under a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Transwell Migration Assay

This assay measures the chemotactic migration of cells in response to a chemoattractant.

Procedure:

-

Cell Preparation: Starve the cells in serum-free medium for several hours prior to the assay.

-

Assay Setup: Place Transwell inserts with a porous membrane into the wells of a 24-well plate. Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Cell Seeding: Seed the starved cells in serum-free medium containing different concentrations of Tanshinone IIA into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C for a time period sufficient for cell migration to occur.

-

Analysis: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Conclusion

This compound has been clearly identified as a potent and irreversible inhibitor of human carboxylesterases, a finding with significant implications for drug metabolism and drug-drug interactions. Its parent compound, tanshinone IIA, demonstrates a much broader therapeutic potential, particularly in oncology and cardiovascular disease, through the modulation of multiple critical signaling pathways. This guide provides a foundational understanding of these therapeutic targets and offers detailed methodologies for their investigation, serving as a valuable resource for researchers and drug development professionals in the exploration of tanshinone-based therapeutics. Further research is warranted to fully elucidate the clinical potential of this compound and to further explore the multifaceted therapeutic actions of Tanshinone IIA.

References

- 1. researchgate.net [researchgate.net]

- 2. content.abcam.com [content.abcam.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Tanshinone IIA: a Chinese herbal ingredient for the treatment of atherosclerosis [frontiersin.org]

- 5. Untitled Document [ucl.ac.uk]

- 6. Tanshinone IIA: a Chinese herbal ingredient for the treatment of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tanshinone IIA reduces macrophage death induced by hydrogen peroxide by upregulating glutathione peroxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Harnessing the therapeutic value of Tanshinone IIA: a breakthrough therapy in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. eajbsc.journals.ekb.eg [eajbsc.journals.ekb.eg]

- 11. Carboxylesterase Reaction Phenotyping | Evotec [evotec.com]

- 12. Tanshinone IIA inhibits angiogenesis in human endothelial progenitor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 14. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Tanshinone IIA reduces macrophage death induced by hydrogen peroxide by upregulating glutathione peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Human carboxylesterases and fluorescent probes to image their activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Tanshinone I, tanshinone IIA, and cryptotanshinone: key bioactive components modulating vascular smooth muscle cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. asianmedjam.com [asianmedjam.com]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Tanshinone IIA in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Tanshinone IIA (Tan IIA), a lipophilic diterpene quinone isolated from the medicinal herb Salvia miltiorrhiza Bunge (Danshen), has garnered significant attention for its potent biological activities.[1] These notes provide an overview of its applications in cell culture, detailing its mechanisms of action and providing standardized protocols for its use in experimental settings.

Introduction

Tanshinone IIA is widely recognized for its anti-cancer, anti-inflammatory, and cardioprotective effects.[2][3] In cell culture studies, it serves as a valuable tool to investigate fundamental cellular processes such as apoptosis, autophagy, proliferation, and migration.[1] Its ability to modulate multiple signaling pathways makes it a compound of interest for drug discovery and development.[4]

Mechanism of Action

The biological effects of Tanshinone IIA are attributed to its ability to modulate a variety of intracellular signaling pathways. In cancer cells, Tan IIA is known to induce apoptosis and inhibit proliferation by targeting key signaling cascades.[1] It has been shown to suppress the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, in various cancer cell lines including small cell lung cancer, ovarian cancer, and cholangiocarcinoma.[5][6][7] Furthermore, Tan IIA can modulate the MAPK signaling pathway, including ERK, JNK, and p38 MAPK, to induce apoptosis and inhibit cell proliferation.[6][8]

In the context of inflammation, Tanshinone IIA exhibits potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[9][10][11] It can suppress the degradation of IκBα and the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][9][11] Additionally, Tan IIA has been shown to modulate reactive oxygen species (ROS) production and affect intracellular calcium levels, contributing to its diverse biological effects.[12][13][14][15]

Data Presentation: Efficacy of Tanshinone IIA in Various Cell Lines

The following tables summarize the effective concentrations and observed effects of Tanshinone IIA across different cell lines as reported in various studies.

Table 1: Anti-Cancer Effects of Tanshinone IIA

| Cell Line | Cancer Type | Effective Concentration | Key Effects | Reference |

| H1688, H446 | Small Cell Lung Cancer | 2-4 µmol/L | Inhibited proliferation and migration; reduced PI3K and p-Akt levels. | [5] |

| A2780 | Ovarian Cancer | Not specified | Induced apoptosis; downregulated PI3K/AKT/JNK signaling. | [6] |

| BEL-7402 | Human Hepatoma | Dose-dependent | Induced apoptosis and G0/G1 arrest; increased intracellular calcium. | [12] |

| U937 | Leukemia | Not specified | Induced apoptosis and autophagy; inhibited PI3K/Akt/mTOR pathway. | [1] |

| MCF-7 | Breast Cancer | IC50 = 0.25 µg/ml | Inhibited proliferation and induced apoptosis. | [16] |

| A549 | Non-Small Cell Lung Cancer | 5.45 µM (IC50) | Inhibited proliferation and glycolysis. | [17] |

| H292 | Non-Small Cell Lung Cancer | 5.78 µM (IC50) | Inhibited proliferation. | [17] |

| MG-63 | Osteosarcoma | Time and dose-dependent | Inhibited proliferation, migration, and invasion; induced apoptosis. | [18] |

| CAL27, SCC4, SCC25 | Oral Squamous Cell Carcinoma | 2-5 µM | Suppressed cell viability and colony formation; induced apoptosis. | [19][20] |

| HeLa | Cervical Cancer | Not specified | Induced mitotic arrest and apoptosis. | [21] |

Table 2: Anti-Inflammatory and Other Effects of Tanshinone IIA

| Cell Line | Cell Type | Stimulus | Effective Concentration | Key Effects | Reference |

| RAW 264.7 | Macrophages | LPS | Not specified | Inhibited NF-κB activation and pro-inflammatory cytokine production. | [10][11] |

| H9c2 | Cardiomyocytes | Hypoxia | Not specified | Prevented mitochondrial dysfunction; reduced mitochondrial ROS. | [13][14] |

| CHON-001 | Chondrocytes | IL-1β | 10 µM | Inhibited apoptosis and inflammation. | [22] |

| HK-2 | Kidney Epithelial Cells | Uric Acid | Not specified | Inhibited inflammatory cytokines and NLRP3 inflammasome formation. | [23] |

| BV2, U87 | Microglia, Astrocytes | Not specified | Suppressed RAGE/NF-κB signaling and pro-inflammatory cytokine production. | [24] | |

| VSMCs | Vascular Smooth Muscle Cells | AGEs | Not specified | Inhibited proliferation and migration by suppressing ERK1/2 MAPK signaling. | [25] |

Experimental Protocols

Preparation of Tanshinone IIA Stock Solution

Tanshinone IIA is a lipophilic compound and should be dissolved in an appropriate organic solvent.

-

Reagents and Materials:

-

Tanshinone IIA powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Protocol:

-

Weigh the desired amount of Tanshinone IIA powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

-

Vortex thoroughly until the powder is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

-

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Tanshinone IIA on cultured cells.

-

Reagents and Materials:

-

Cells of interest

-

Complete cell culture medium

-

Tanshinone IIA stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Tanshinone IIA in complete culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Tanshinone IIA. Include a vehicle control (medium with the same concentration of DMSO as the highest Tan IIA concentration) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by Tanshinone IIA.

-

Reagents and Materials:

-

Cells of interest

-

Complete cell culture medium

-

Tanshinone IIA stock solution

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with the desired concentrations of Tanshinone IIA for the specified time.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to investigate the effect of Tanshinone IIA on the expression and phosphorylation of proteins in specific signaling pathways.

-

Reagents and Materials:

-

Cells of interest

-

Complete cell culture medium

-

Tanshinone IIA stock solution

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-